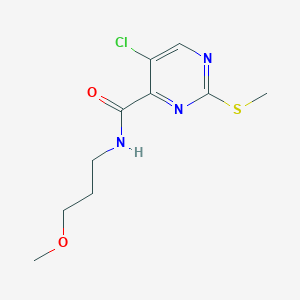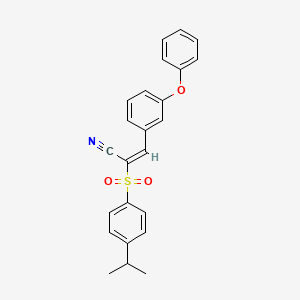
2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is a chemical compound that belongs to the class of sulfonyl nitriles. It is a synthetic compound that has attracted significant scientific research attention due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and improve glucose tolerance in diabetic mice. It has also been found to exhibit photochromic and fluorescent properties, making it useful for various imaging applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile in lab experiments is its ability to inhibit COX-2 activity, making it a potential anti-inflammatory agent. It also exhibits anti-cancer and anti-diabetic properties, making it useful for studying these diseases. However, one limitation of using this compound is its synthetic nature, which may limit its availability and increase its cost.
Future Directions
There are several future directions for the study of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile. One potential direction is the study of its photochromic and fluorescent properties for use in imaging applications. Another direction is the study of its anti-inflammatory and anti-cancer properties for the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile involves the reaction of 4-isopropylphenylsulfonyl chloride with 3-phenoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with a nitrile compound, such as acetonitrile, to yield the final product.
Scientific Research Applications
2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as a photochromic material, a fluorescent probe, and a molecular switch.
properties
IUPAC Name |
(E)-3-(3-phenoxyphenyl)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-18(2)20-11-13-23(14-12-20)29(26,27)24(17-25)16-19-7-6-10-22(15-19)28-21-8-4-3-5-9-21/h3-16,18H,1-2H3/b24-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUJWLVLSBLYQH-LFVJCYFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

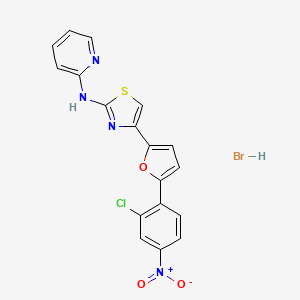
![4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2385892.png)
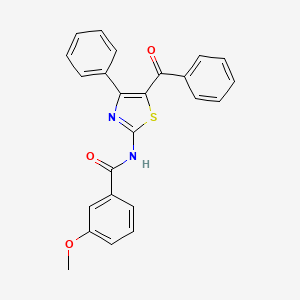
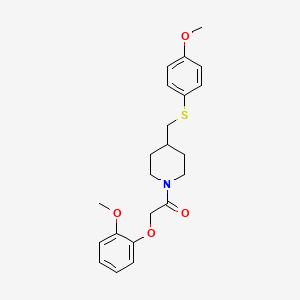
![3-Methyl-6-[4-(7H-purin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2385898.png)

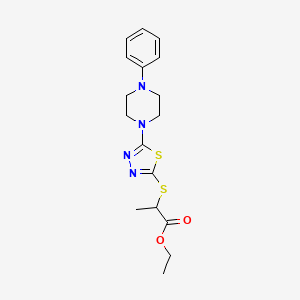
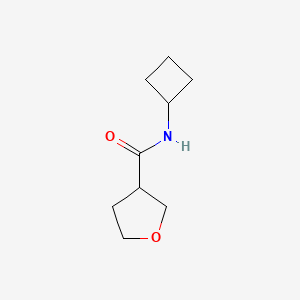
![2-(8,9-Dimethoxy-5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2385905.png)
![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385906.png)

![2-(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B2385910.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2385911.png)
